molecular formula C8H6O B14054814 Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde CAS No. 102073-01-8

Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde

Cat. No.: B14054814
CAS No.: 102073-01-8
M. Wt: 118.13 g/mol
InChI Key: WXVJWTWNRDFBKT-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde is a unique organic compound characterized by its bicyclic structure. This compound is also known as 1,3,5-Norcaratriene-7-carbaldehyde or Benzocyclopropene-7-carbaldehyde. It has a molecular formula of C8H6O and is notable for its strained ring system, which imparts interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of cycloheptatriene derivatives. The reaction conditions often require the use of strong acids or bases to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic processes that utilize transition metals to promote the cyclization. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: Bicyclo[4.1.0]hepta-1,3,5-triene-7-carboxylic acid.

    Reduction: Bicyclo[4.1.0]hepta-1,3,5-triene-7-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.

    Biology: The compound’s unique structure makes it a subject of study in understanding enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The strained ring system also contributes to its unique reactivity, enabling it to participate in ring-opening reactions and other transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclohepta-1,3,5-triene: A related compound with a similar ring structure but lacking the aldehyde group.

    Bicyclo[4.2.0]octa-1,3,5-triene: Another bicyclic compound with a different ring size and structure.

    Benzocyclopropene: A simpler analog without the aldehyde functionality.

Uniqueness

Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde is unique due to its combination of a strained bicyclic ring system and a reactive aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

102073-01-8

Molecular Formula

C8H6O

Molecular Weight

118.13 g/mol

IUPAC Name

bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde

InChI

InChI=1S/C8H6O/c9-5-8-6-3-1-2-4-7(6)8/h1-5,8H

InChI Key

WXVJWTWNRDFBKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C2=C1)C=O

Origin of Product

United States

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